molecular formula C16H14ClN3S B4738248 5-benzyl-4-(3-chloro-2-methylphenyl)-4H-1,2,4-triazole-3-thiol

5-benzyl-4-(3-chloro-2-methylphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B4738248
M. Wt: 315.8 g/mol
InChI Key: QSCNEXRCDUIZFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-benzyl-4-(3-chloro-2-methylphenyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the family of 1,2,4-triazoles, which are known for their diverse biological activities.

Scientific Research Applications

5-benzyl-4-(3-chloro-2-methylphenyl)-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, antitumor, antiviral, anti-inflammatory, and antioxidant activities. It has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The mechanism of action of 5-benzyl-4-(3-chloro-2-methylphenyl)-4H-1,2,4-triazole-3-thiol is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes or by modulating the expression of certain genes. It has also been suggested that this compound may act by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
5-benzyl-4-(3-chloro-2-methylphenyl)-4H-1,2,4-triazole-3-thiol has been found to have several biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been found to exhibit antitumor activity by inducing apoptosis in cancer cells. In addition, this compound has been found to have anti-inflammatory and antioxidant activities, which may be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of 5-benzyl-4-(3-chloro-2-methylphenyl)-4H-1,2,4-triazole-3-thiol is its broad range of biological activities, which makes it a promising compound for scientific research. However, one of the limitations of this compound is its relatively low yield in the synthesis method, which may limit its availability for research purposes.

Future Directions

There are several future directions for the research on 5-benzyl-4-(3-chloro-2-methylphenyl)-4H-1,2,4-triazole-3-thiol. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential applications in the treatment of neurodegenerative diseases. Additionally, more research is needed to optimize the synthesis method and increase the yield of this compound.

properties

IUPAC Name

3-benzyl-4-(3-chloro-2-methylphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3S/c1-11-13(17)8-5-9-14(11)20-15(18-19-16(20)21)10-12-6-3-2-4-7-12/h2-9H,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSCNEXRCDUIZFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N2C(=NNC2=S)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-benzyl-4-(3-chloro-2-methylphenyl)-4H-1,2,4-triazole-3-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-benzyl-4-(3-chloro-2-methylphenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
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5-benzyl-4-(3-chloro-2-methylphenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
5-benzyl-4-(3-chloro-2-methylphenyl)-4H-1,2,4-triazole-3-thiol

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